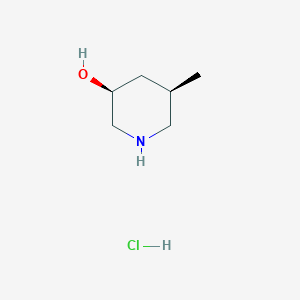
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a complex organic compound characterized by its sulfonyl chloride functional group and trifluoromethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivative. One common approach is to begin with 2-(trifluoromethoxy)benzene, which undergoes sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorosulfonic acid and a suitable catalyst to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or sulfoxides
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a tool in biochemical assays. Medicine: Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)benzenesulfonyl chloride
2-Methylsulfonylbenzenesulfonyl chloride
3-(Trifluoromethylsulfonyl)benzenesulfonyl chloride
Uniqueness: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is unique due to its combination of trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical and physical properties compared to its similar counterparts. These properties make it particularly valuable in specific applications where such functionalities are required.
Propriétés
Formule moléculaire |
C8H6ClF3O5S2 |
|---|---|
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O5S2/c1-18(13,14)5-2-3-6(17-8(10,11)12)7(4-5)19(9,15)16/h2-4H,1H3 |
Clé InChI |
RGJAAITVQPBPFU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


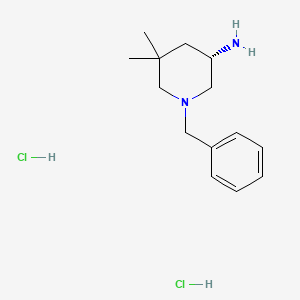
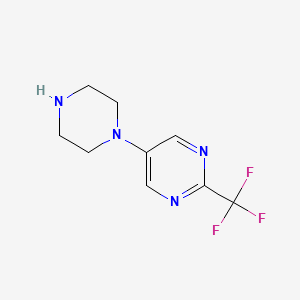
![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
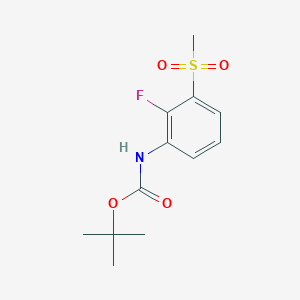
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
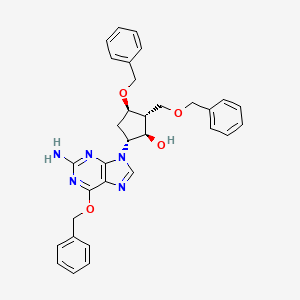
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


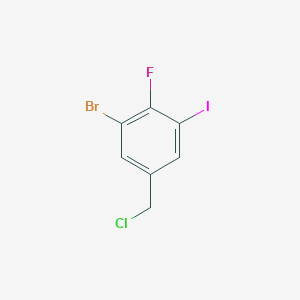
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
